molecular formula C13H18ClFN2 B1425587 {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1275986-99-6

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1425587
CAS No.: 1275986-99-6
M. Wt: 256.74 g/mol
InChI Key: UJYCAZKOJAQSRZ-UHFFFAOYSA-N
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Description

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound that features a piperidine ring substituted with a chlorofluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorofluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorofluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methanamine
  • {1-[(2-Fluorophenyl)methyl]piperidin-3-yl}methanamine
  • {1-[(2-Bromophenyl)methyl]piperidin-3-yl}methanamine

Uniqueness

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to certain targets and improve its pharmacokinetic properties compared to similar compounds with only one halogen substitution.

Properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYCAZKOJAQSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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